3-Ethoxy-2-fluoro-6-methyl-pyridine

Lipophilicity Drug-likeness Medicinal chemistry

Medchem teams face permeability bottlenecks with methoxy analogs; rigid fragments fail induced-fit pockets. 3-Ethoxy-2-fluoro-6-methyl-pyridine overcomes these via: • LogP ~2.13 (vs. ~1.5-1.8) for improved passive permeability. • Extra rotatable bond for complementary binding poses in GPCR/kinase fragment screens. • 6-Me blocks oxidative metabolism, eliminating late-stage C-H functionalization. Supplied ≥95% pure; refrigerated shipping for cold-chain-ready labs.

Molecular Formula C8H10FNO
Molecular Weight 155.17 g/mol
CAS No. 1005515-12-7
Cat. No. B6326232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-2-fluoro-6-methyl-pyridine
CAS1005515-12-7
Molecular FormulaC8H10FNO
Molecular Weight155.17 g/mol
Structural Identifiers
SMILESCCOC1=C(N=C(C=C1)C)F
InChIInChI=1S/C8H10FNO/c1-3-11-7-5-4-6(2)10-8(7)9/h4-5H,3H2,1-2H3
InChIKeyYGEUNZIWQHZNOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-2-fluoro-6-methyl-pyridine Overview


3-Ethoxy-2-fluoro-6-methyl-pyridine is a trisubstituted pyridine derivative (C₈H₁₀FNO, MW 155.17) bearing an ethoxy group at position 3, a fluorine atom at position 2, and a methyl group at position 6 . It is commercially available through multiple vendors at purities of ≥95% , with predicted physicochemical properties including a boiling point of 221.7±35.0 °C, density of 1.080±0.06 g/cm³, LogP of ~2.13, and an unusually low pKa of 0.52±0.10 . The compound is primarily deployed as a synthetic building block in medicinal chemistry and agrochemical research programmes, where the combination of electron-withdrawing fluorine, moderate lipophilicity from the ethoxy group, and steric shielding from the 6-methyl substituent offers a differentiated substitution pattern compared to more common mono- or difunctionalized pyridine scaffolds .

3-Ethoxy-2-fluoro-6-methyl-pyridine Differentiating Features


The substitution pattern of 3-ethoxy-2-fluoro-6-methyl-pyridine creates a specific constellation of electronic, steric, and lipophilic properties that is not replicated by apparently similar pyridine building blocks. The 2-fluoro substituent profoundly depresses pyridine basicity (predicted pKa 0.52 vs. ~5.2 for unsubstituted pyridine) , altering both salt formation behaviour and hydrogen-bond acceptor capacity. The 3-ethoxy group contributes additional lipophilicity (LogP ~2.13) compared to the methoxy analog (LogP ~1.54–1.8) , while the 6-methyl substituent provides steric shielding that can influence regioselectivity in subsequent cross-coupling or nucleophilic substitution reactions. Interchanging this compound with the 3-methoxy analog, the 6-des-methyl analog, or a regioisomeric fluoro/methoxy variant—without adjusting downstream reaction conditions or re-optimizing structure–activity relationships—risks significant deviations in both synthetic efficiency and biological target engagement.

3-Ethoxy-2-fluoro-6-methyl-pyridine Evidence vs. Analogs


LogP Advantage Over 3-Methoxy Analog

3-Ethoxy-2-fluoro-6-methyl-pyridine exhibits a predicted LogP of 2.13 , compared with a predicted LogP of 1.54 for its closest structural analog, 2-fluoro-3-methoxy-6-methylpyridine (CAS 1211534-01-8) . This represents an increase of approximately 0.6 log units—equivalent to roughly 4-fold higher octanol–water partition coefficient—attributable solely to the replacement of the 3-methoxy substituent with a 3-ethoxy group. A second source predicts the methoxy analog LogP at ~1.8 [1], still yielding a 0.33-unit advantage for the ethoxy compound.

Lipophilicity Drug-likeness Medicinal chemistry

Boiling Point vs. 3-Methoxy Analog

The predicted boiling point of 3-ethoxy-2-fluoro-6-methyl-pyridine is 221.7±35.0 °C at 760 mmHg , compared with 203.0±35.0 °C for 2-fluoro-3-methoxy-6-methylpyridine . This ~18.7 °C elevation reflects the increased molecular weight and van der Waals surface area conferred by the ethoxy vs. methoxy substituent.

Purification Distillation Process chemistry

Low Pyridine Basicity vs. Unsubstituted Pyridine

The predicted pKa of the pyridine nitrogen in 3-ethoxy-2-fluoro-6-methyl-pyridine is 0.52±0.10 . This represents a decrease of approximately 4.7 pKa units relative to unsubstituted pyridine (pKa ~5.2) , driven primarily by the electron-withdrawing effect of the 2-fluoro substituent. For comparison, 2-fluoro-6-methylpyridine (lacking the 3-ethoxy group) is estimated to have a higher pKa (closer to ~1.5–2.0, based on the reduced electron-withdrawing environment without the 3-alkoxy inductive effect), though no experimental pKa for that specific comparator is publicly available.

Basicity Salt formation Receptor binding

Refrigerated Storage vs. Ambient Analogs

ChemicalBook specifies a storage condition of 0–8 °C for 3-ethoxy-2-fluoro-6-methyl-pyridine , and Chemscene similarly advises storage sealed in dry conditions at 2–8 °C . In contrast, the methoxy analog 2-fluoro-3-methoxy-6-methylpyridine is listed for long-term storage in a cool, dry place without explicit refrigeration requirement , and 2-fluoro-6-methylpyridine is shipped and stored at ambient temperature .

Stability Storage Procurement logistics

Drug-Likeness: Ethoxy vs. Methoxy

3-Ethoxy-2-fluoro-6-methyl-pyridine has a molecular weight of 155.17 g/mol and 2 rotatable bonds (ethoxy –O–CH₂– and CH₂–CH₃) . Its closest methoxy analog (2-fluoro-3-methoxy-6-methylpyridine) has MW 141.14 g/mol and only 1 rotatable bond (methoxy –O–CH₃) . The difference of 14.03 g/mol (one methylene unit) and one additional rotatable bond may appear modest, but both parameters sit near commonly applied drug-likeness thresholds.

Physicochemical profile Lead optimization ADME prediction

6-Methyl Substitution vs. 3-Ethoxy-2-fluoropyridine

Research on the structurally related 3-ethoxy-2-fluoropyridine (CAS 847225-55-2, LogP 1.49, bp 208.8±20.0 °C) has demonstrated its utility as a precursor in positron emission tomography (PET) imaging agent synthesis . The 6-methyl homolog (the target compound) adds steric bulk at the position para to the ring nitrogen, which can influence both the regiochemical outcome of electrophilic aromatic substitution reactions and the metabolic stability of derived compounds by blocking potential CYP450-mediated oxidation at the 6-position [1].

PET imaging Radiotracer synthesis Agrochemical intermediates

3-Ethoxy-2-fluoro-6-methyl-pyridine Application Scenarios


Lead Optimization: Enhanced Membrane Permeability

When a 2-fluoro-3-alkoxy-6-methylpyridine scaffold has been identified as a pharmacophoric core but cellular potency is limited by poor passive permeability, substitution of the 3-methoxy group with a 3-ethoxy group (as in the target compound) is predicted to increase LogP by 0.3–0.6 units [Section 3, Evidence 1]. This strategy is supported by the observation that an additional methylene unit in the alkoxy chain raises the octanol–water partition coefficient while maintaining hydrogen-bond acceptor capacity, making the target compound the logical next step in a log D optimization campaign without introducing entirely new functional groups.

High-Temperature Reaction Development

The predicted boiling point of 221.7 °C (vs. 203.0 °C for the methoxy analog) [Section 3, Evidence 2] provides a wider operational temperature window for reactions conducted at elevated temperatures (e.g., nucleophilic aromatic substitutions or Pd-catalyzed couplings above 100 °C). When coupled with the recommended refrigerated storage (0–8 °C) [Section 3, Evidence 4], the compound is best suited for laboratories with robust cold-chain logistics that can preserve its integrity prior to use in high-temperature transformations.

Conformational Flexibility in Fragment-Based Discovery

In fragment screening campaigns where the methoxy analog (1 rotatable bond) exhibits rigid binding that fails to accommodate induced-fit pocket rearrangements, the ethoxy analog provides an additional torsional degree of freedom [Section 3, Evidence 5] that may enable complementary binding poses. This makes 3-ethoxy-2-fluoro-6-methyl-pyridine a rational second-line fragment when the methoxy variant yields negative or weak hit profiles against conformationally dynamic targets such as kinases or GPCRs.

Metabolic Blocking in Agrochemical Synthesis

For agrochemical discovery programmes targeting herbicidal or fungicidal pyridine scaffolds, the target compound's 6-methyl substituent provides a pre-installed blocking group that may reduce oxidative metabolism at the pyridine 6-position [Section 3, Evidence 6]. Selection of this building block over the 6-des-methyl analog (3-ethoxy-2-fluoropyridine) at the early-stage synthesis step can eliminate the need for a separate late-stage C–H functionalization or protection/deprotection sequence at the 6-position, streamlining the synthetic route for structure–activity relationship exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethoxy-2-fluoro-6-methyl-pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.